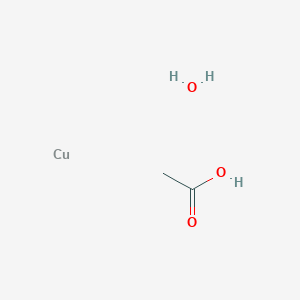

Acetic acid, copper(2+) salt, hydrate

Description

BenchChem offers high-quality Acetic acid, copper(2+) salt, hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, copper(2+) salt, hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;copper;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cu.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBEIWGYSUWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-93-1 | |

| Record name | Copper diacetate monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6046-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Chemical properties of acetic acid copper(2+) salt hydrate for coordination chemistry

[1]

Executive Summary

Copper(II) acetate monohydrate (

This guide moves beyond basic stoichiometry to explore the electronic and structural mechanics that make this compound a linchpin in Metal-Organic Framework (MOF) synthesis, catalysis, and metallodrug development.

Structural & Electronic Architecture

The "Paddlewheel" Dimer

Unlike common copper salts (e.g.,

-

Equatorial Plane: Four acetate ligands bridge two Copper(II) centers in a

configuration.[1] -

Axial Positions: Occupied by water molecules (labile ligands), creating a square pyramidal geometry around each Cu atom.[1]

-

Metal-Metal Interaction: The Cu-Cu distance is ~2.62 Å, slightly longer than in metallic copper (2.56 Å), yet it facilitates strong electronic communication.[1]

Magnetic Anomalies (Antiferromagnetism)

The compound is a classic system for studying superexchange .[1]

-

Mechanism: The unpaired electron in the

orbital of each Cu(II) ion couples via the -

Result: The spins align antiparallel, leading to a singlet ground state (

) and a thermally accessible triplet state ( -

Implication: At room temperature, the magnetic moment (

B.M.) is significantly lower than the spin-only value for a

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Relevance |

| Formula | Dimeric unit is the reactive species.[1] | |

| Cu-Cu Distance | 2.617(1) Å | Indicates metal-metal interaction (non-bonding).[1] |

| Cu-O (Acetate) | 1.97 Å | Strong equatorial bonding.[1] |

| Cu-O (Water) | 2.20 Å | Weak axial bonding (labile site).[1] |

| Magnetic Moment | ~1.40 B.M. (298 K) | Diagnostic of dimeric structure.[1] |

| Solubility | Soluble in water, alcohols; slightly in ether. | Solvent choice dictates monomer/dimer equilibrium.[1] |

| Coupling Constant (-2J) | ~290–300 cm⁻¹ | Measure of antiferromagnetic strength.[1][2][3] |

Coordination Dynamics & Reactivity[1]

The reactivity of copper acetate is defined by the lability of its ligands. It offers three distinct pathways for chemical modification, visualized below.

Divergent Reactivity Pathways[1]

Figure 1: The divergent reactivity of Copper(II) Acetate.[1] The pathway chosen depends on the denticity and acidity of the incoming ligand.

Experimental Protocols

Protocol A: Synthesis of HKUST-1 (MOF)

Objective: Utilize the pre-formed paddlewheel SBU to generate a high-surface-area Metal-Organic Framework (Cu-BTC).[1]

-

Why Acetate? Using nitrate or sulfate salts requires in-situ deprotonation and assembly of the copper dimer. Starting with acetate provides the pre-assembled SBU, leading to faster nucleation and smaller, more uniform crystals [1].

Workflow:

-

Precursor Preparation: Dissolve Copper(II) acetate monohydrate (0.87 g) in 25 mL of deionized water/ethanol (1:1 v/v).

-

Linker Solution: Dissolve Trimesic acid (H₃BTC) (0.50 g) in 25 mL of ethanol.

-

Mixing: Add the linker solution to the copper solution under vigorous stirring at Room Temperature (RT).

-

Reaction: Stir for 24 hours. A turquoise precipitate will form rapidly.[1]

-

Note: For larger single crystals, use solvothermal synthesis (hydrothermal bomb) at 120°C for 12 hours.[1]

-

-

Purification: Centrifuge and wash with ethanol (3x) to remove unreacted acid.

-

Activation: Dry at 100°C under vacuum for 12 hours to remove solvent from the pores.

Validation:

-

XRD: Confirm peaks at

(characteristic of HKUST-1). -

Porosity: BET surface area should exceed 1000

.[1]

Protocol B: Ligand Exchange (Synthesis of cis-Bis(glycinato)copper(II))

Objective: Demonstrate the breaking of the dimer to form a thermodynamically stable chelate complex.

Workflow:

-

Dissolution: Dissolve 2.0 g of Copper(II) acetate monohydrate in 25 mL hot water (~70°C). Solution turns dark blue-green.[1]

-

Ligand Addition: Add 1.5 g of Glycine dissolved in 10 mL hot water.

-

Reaction: Add 25 mL of 95% ethanol. The solution will shift to a deep blue violet.

-

Crystallization: Cool the mixture on ice. Needle-like crystals of the cis-isomer precipitate (kinetically favored).[1]

-

Note: Refluxing for >1 hour favors the conversion to the trans-isomer (platelets).[1]

-

-

Filtration: Vacuum filter and wash with cold ethanol.

Mechanism:

The glycine amino group (

Applications in Drug Development[1]

Copper complexes are emerging as potent anticancer agents, often outperforming platinum drugs (cisplatin) in overcoming resistance.[1] Copper(II) acetate is the primary starting material for these syntheses.[1]

Mechanism of Action: Redox Cycling & ROS Generation

Copper(II) complexes are "pro-drugs" that require reduction to Cu(I) in the cellular environment to become active.[1]

The Pathway:

-

Uptake: The complex enters the cell (often via hCtr1 transporter).[1]

-

Reduction: Intracellular reductants (Glutathione/GSH) reduce Cu(II)

Cu(I).[1] -

Fenton-like Chemistry: Cu(I) reacts with molecular oxygen or hydrogen peroxide to generate Reactive Oxygen Species (ROS) (Superoxide

, Hydroxyl radical -

Damage: ROS attack DNA and mitochondrial membranes, triggering apoptosis.[1]

Figure 2: The redox cycling mechanism of Copper(II) anticancer drugs.[1]

Critical Design Parameter: Stability

When designing Cu-drugs from acetate precursors, the ligand choice is critical.

References

-

Morphology Control in HKUST-1 Synthesis: Majchrzak, M. et al.[1] "Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors." Materials 18(3), 676 (2025).[1][5]

-

Magnetic Properties & Structure: Elmali, A.[1] "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure." Turkish Journal of Physics 24, 667–672 (2000).[1][6]

-

Anticancer Mechanisms (ROS): Schoeberl, A. et al.[1] "Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds."[1][7] Redox Biology (2025).[1]

-

Ligand Exchange Protocols: Abdullah, A. "Preparation of cis- and trans-bis(glycinato)copper(II) monohydrate."[1][4][8] One Part of Chemistry (2013).[1][4]

-

General Properties & Safety: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 8895, Copper(II) acetate."[1]

Sources

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 4. One Part of Chemistry: Preparation of cis-bis(glycinato)copper(II) monohydrate & tran-bis(glycinato)copper(II) monohydrate [1chemistry.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 7. Mechanisms underlying reductant-induced reactive oxygen species formation by anticancer copper(II) compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

An In-Depth Technical Guide to the Thermodynamic Stability of Copper(II) Acetate Monohydrate at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) acetate monohydrate, with the chemical formula Cu(CH₃COO)₂·H₂O, is a crystalline solid that serves as a versatile reagent and precursor in a multitude of fields, including organic synthesis, catalyst development, and the formulation of pharmaceuticals. Its utility in these applications is intrinsically linked to its stability under typical laboratory and storage conditions. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of copper(II) acetate monohydrate at room temperature, offering insights into its handling, storage, and the fundamental principles governing its chemical integrity. As a Senior Application Scientist, this guide is structured to deliver not just procedural knowledge but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Fundamental Thermodynamic Principles of Stability

The thermodynamic stability of a compound at a given temperature and pressure is determined by its Gibbs free energy of formation (ΔGf°). A negative ΔGf° indicates that a compound is stable relative to its constituent elements in their standard states. The Gibbs free energy is a function of enthalpy (ΔH°) and entropy (ΔS°), as described by the equation:

ΔG° = ΔH° - TΔS°

Where:

-

ΔH° is the standard enthalpy of formation, representing the heat change during the compound's formation from its elements.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the standard entropy of formation, representing the change in disorder during the compound's formation.

At room temperature (approximately 298.15 K), a compound is considered thermodynamically stable if the Gibbs free energy of its decomposition into other products is positive. For copper(II) acetate monohydrate, this means that under standard conditions, it does not spontaneously decompose.

Factors Influencing Stability at Room Temperature

While thermodynamically stable under ideal conditions, the practical, long-term stability of copper(II) acetate monohydrate can be influenced by several environmental factors.

Humidity and Hygroscopicity

Copper(II) acetate monohydrate is known to be hygroscopic, meaning it has a tendency to absorb moisture from the surrounding atmosphere. This property can impact its stability in several ways:

-

Physical Changes: Absorption of excess water can lead to deliquescence, where the solid dissolves in the absorbed water, forming a saturated solution. This alters the physical form of the compound, making accurate weighing and handling difficult.

-

Chemical Changes: The presence of excess water can facilitate hydrolysis, potentially leading to the formation of basic copper acetates. While this process is generally slow at room temperature, it can be accelerated by elevated temperatures and is a critical consideration for long-term storage.

To mitigate the effects of humidity, it is imperative to store copper(II) acetate monohydrate in tightly sealed containers in a dry environment, such as a desiccator.

Light Exposure (Photostability)

While specific studies on the photostability of copper(II) acetate monohydrate are limited, coordination complexes of transition metals can be susceptible to photochemical reactions. Exposure to high-intensity light, particularly in the ultraviolet spectrum, could potentially induce redox reactions or ligand dissociation. As a precautionary measure, it is advisable to store the compound in opaque containers or in a dark location to minimize any potential light-induced degradation over extended periods.

Incompatible Materials

Copper(II) acetate monohydrate is incompatible with strong oxidizing agents.[2][3][4] Contact with such materials can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids and bases, which can cause decomposition.

Experimental Assessment of Stability

The stability of copper(II) acetate monohydrate at room temperature can be experimentally verified and monitored using several analytical techniques. The choice of method depends on the specific aspect of stability being investigated.

Isothermal Thermogravimetric Analysis (TGA)

Isothermal TGA is a powerful technique to assess the long-term stability of a compound at a specific temperature. By holding the sample at room temperature for an extended period while monitoring its mass, any minute changes due to dehydration, decomposition, or absorption of atmospheric components can be detected with high sensitivity.

Experimental Protocol: Isothermal TGA for Room Temperature Stability

-

Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) of copper(II) acetate monohydrate into a clean, tared TGA pan.

-

Experimental Setup:

-

Place the sample in the TGA furnace.

-

Set the furnace to the desired isothermal temperature (e.g., 25°C).

-

Select a purge gas (e.g., dry nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to maintain a controlled atmosphere.

-

-

Data Acquisition: Monitor and record the sample mass as a function of time for an extended duration (e.g., 24-72 hours or longer).

-

Data Analysis: A stable compound will exhibit a constant mass over time. A gradual mass loss would indicate a slow decomposition or dehydration process, while a mass gain could suggest the absorption of atmospheric components like water.

Differential Scanning Calorimetry (DSC)

DSC can be used to detect any subtle phase transitions or slow reactions that might occur at room temperature over time. While primarily used for studying thermal transitions at varying temperatures, long-term isothermal DSC experiments can reveal slow energetic processes.

Experimental Protocol: Isothermal DSC for Room Temperature Stability

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards.

-

Sample Preparation: Accurately weigh a small sample (2-5 mg) of copper(II) acetate monohydrate into a hermetically sealed DSC pan. An empty, sealed pan should be used as a reference.

-

Experimental Setup:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the cell at the desired isothermal temperature (e.g., 25°C).

-

-

Data Acquisition: Monitor the heat flow to the sample over an extended period.

-

Data Analysis: A stable compound will show a constant heat flow. Any exothermic or endothermic peaks or drifts in the baseline could indicate a slow chemical or physical transformation.

X-Ray Diffraction (XRD)

XRD is an essential technique for verifying the crystalline structure of copper(II) acetate monohydrate and detecting any changes over time. By comparing the XRD pattern of a sample stored under specific conditions to a reference pattern, any degradation to amorphous forms or conversion to other crystalline species can be identified.

Experimental Protocol: Long-Term Stability Assessment by XRD

-

Initial Characterization: Obtain a high-quality powder XRD pattern of the fresh copper(II) acetate monohydrate. This will serve as the baseline (t=0) reference.

-

Sample Storage: Store aliquots of the sample under different controlled conditions (e.g., varying humidity levels, light exposure) at room temperature.

-

Periodic Analysis: At regular intervals (e.g., 1, 3, 6, and 12 months), retrieve a small portion of each stored sample and acquire its powder XRD pattern.

-

Data Comparison: Compare the XRD patterns of the aged samples to the initial reference pattern. Look for changes in peak positions, intensities, and the appearance of new peaks, which would indicate structural changes or the formation of degradation products.

Visualization of Stability and Assessment Workflow

Conceptual Diagram of Stability Factors

Caption: Workflow for the experimental assessment of room temperature stability.

Summary of Key Stability Parameters and Recommendations

| Parameter | Observation / Recommendation | Rationale |

| Thermodynamic Stability | Considered stable at room temperature. | Empirical evidence from long-term storage and thermal analysis data showing decomposition onset well above ambient temperatures. |

| Effect of Humidity | Hygroscopic; store in a dry environment. | Absorption of moisture can lead to physical changes (deliquescence) and potential chemical degradation (hydrolysis). |

| Effect of Light | Store in a dark place or opaque container. | As a precaution against potential photochemical reactions common in transition metal complexes. |

| Incompatibilities | Avoid contact with strong oxidizers, acids, and bases. | To prevent vigorous and potentially hazardous chemical reactions. |

| Recommended Storage | Cool, dry, well-ventilated area in a tightly sealed container. | To minimize exposure to environmental factors that can compromise stability. |

Conclusion

Copper(II) acetate monohydrate is a thermodynamically stable compound at room temperature under proper storage conditions. Its chemical integrity is primarily influenced by environmental factors such as humidity and, to a lesser extent, light. By understanding the fundamental thermodynamic principles and implementing the recommended storage and handling protocols, researchers, scientists, and drug development professionals can ensure the reliability and consistency of this important chemical reagent in their critical applications. The experimental methodologies outlined in this guide provide a robust framework for the empirical verification of its stability, reinforcing the importance of a scientifically grounded approach to chemical management.

References

-

Carl ROTH. (2025). Safety Data Sheet: Copper(II) acetate monohydrate. Retrieved from [Link]

-

ResearchGate. (2020). Thermodynamics of Solvation for Nano and Bulk Lead Bromide (LBr) in Mixed DMF-H2O Solvents at Different Temperatures. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: ≥98 %, p.a., ACS. Retrieved from [Link]

-

PENTA. (2024). Copper(II) acetate monohydrate. Retrieved from [Link]

-

ResearchGate. (2016). P-type CuO and Cu2O transistors derived from a Sol–Gel Copper (II) acetate monohydrate precursor. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamics of Solvation for Nano Copper Carbonate in Mixed DMF–H2O Solvents at Different Temperatures. Retrieved from [Link]

-

ResearchGate. (2025). Conductance studies on complex formation of nano Cu(NO3)2.2.5H2O with 4,6-diacetylresorcinol in mixed solvents. Retrieved from [Link]

-

ResearchGate. (2025). Thermodynamic characteristics of copper(I) perfluorocyclohexanoate C6F11COOCu. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-6 of Nano-Nickel Oxides in DMF at Different Temperatures. Retrieved from [Link]

-

ResearchGate. (2025). Enthalpy of formation of zinc acetate dihydrate. Retrieved from [Link]

- Google Patents. (n.d.). RU2246480C1 - Method for preparing copper (ii) acetate monohydrate.

-

Gelest, Inc. (2017). COPPER(II) ACETATE, monohydrate. Retrieved from [Link]

-

ResearchGate. (2025). Study on thermal decomposition of copper(II) acetate monohydrate in air. Retrieved from [Link]

-

Wikipedia. (n.d.). Copper(II) acetate. Retrieved from [Link]

-

SciELO. (2002). Thermal, Structural and Morphological Characterisation of Freeze-dried Copper(II) Acetate Monohydrate and its Solid Decompositio. Retrieved from [Link]

Sources

A Guide to the Electronic Configuration and Ligand Field Theory of Copper(II) Acetate Complexes

This in-depth technical guide provides a comprehensive exploration of the electronic structure, bonding, and magnetic properties of copper(II) acetate complexes. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights, elucidating the unique characteristics of these important coordination compounds.

Introduction: The Enduring Intrigue of Copper(II) Acetate

Copper(II) acetate, particularly in its hydrated dimeric form, [Cu₂(OAc)₄(H₂O)₂], has long been a subject of intense scientific scrutiny.[1] Its seemingly simple stoichiometry belies a complex electronic structure and a fascinating set of magnetic properties that have been instrumental in the development of modern theories of magnetic exchange interactions.[1] This guide will dissect the electronic configuration of the copper(II) ion, apply the principles of Ligand Field Theory (LFT) to understand its bonding in acetate complexes, and explore the experimental methodologies used to probe its unique characteristics.

The Copper(II) Ion: A Foundation of Unpaired Spin and Geometric Distortion

The chemistry of copper(II) complexes is fundamentally dictated by the electronic configuration of the Cu²⁺ ion. A neutral copper atom has the configuration [Ar] 3d¹⁰ 4s¹. To form the +2 ion, it loses the single 4s electron and one 3d electron, resulting in an [Ar] 3d⁹ configuration.[2][3] This d⁹ configuration, with a single unpaired electron in the d-orbitals, is the root of both its paramagnetic nature and its susceptibility to geometric distortions.

The Jahn-Teller Effect: A Spontaneous Distortion

According to the Jahn-Teller theorem, any non-linear molecule in a degenerate electronic state will undergo a geometrical distortion to remove that degeneracy and lower its overall energy.[4] The d⁹ configuration of Cu(II) in an octahedral field results in a degenerate ground state (eg³), making it a classic example of a Jahn-Teller active ion.[4][5] This typically manifests as an elongation of the axial bonds and a compression of the equatorial bonds, a tetragonal distortion that removes the degeneracy of the eg orbitals (d₂² and dₓ²-y²).[5][6] This effect is crucial for understanding the geometry of copper(II) complexes, including copper(II) acetate.

Ligand Field Theory: Unveiling the d-Orbital Landscape

Ligand Field Theory (LFT) provides a sophisticated model to describe the interaction between a central metal ion and its surrounding ligands.[7][8] It is an extension of Crystal Field Theory, incorporating aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds.[9]

In the context of a copper(II) complex, the ligands create an electrostatic field that splits the five degenerate d-orbitals into different energy levels. The specific pattern of this splitting is determined by the coordination geometry of the complex.

The Unique Case of Copper(II) Acetate: A Dimeric Structure with Antiferromagnetic Coupling

The hydrated form of copper(II) acetate, [Cu₂(OAc)₄(H₂O)₂], does not exist as a simple monomeric species. Instead, it adopts a distinctive "paddle-wheel" structure.[1][10] In this arrangement, two copper atoms are bridged by four acetate ligands. The coordination sphere of each copper ion is completed by a water molecule at the axial position.[1]

Structural Parameters

The key structural features of dimeric copper(II) acetate are summarized in the table below.

| Parameter | Value | Significance |

| Cu-Cu distance | ~2.62 Å | Close to the Cu-Cu distance in metallic copper, suggesting a significant interaction between the two metal centers.[1] |

| Cu-O (acetate) distance | ~1.97 Å | Typical equatorial bond length for a Jahn-Teller distorted Cu(II) ion.[1] |

| Cu-O (water) distance | ~2.20 Å | Elongated axial bond, consistent with Jahn-Teller distortion.[1] |

Antiferromagnetic Coupling: The Quenching of Magnetism

A striking feature of copper(II) acetate is its magnetic behavior. At room temperature, it exhibits a magnetic moment consistent with one unpaired electron per copper atom. However, as the temperature is lowered, the magnetic moment decreases significantly, and the compound becomes essentially diamagnetic below 90 K.[1] This phenomenon is a hallmark of antiferromagnetic coupling , where the spins of the unpaired electrons on the two adjacent copper centers align in opposite directions, canceling each other out.[11]

This interaction is a classic example of superexchange , where the magnetic coupling is mediated through the bridging acetate ligands.[12][13] The overlap of the dₓ²-y² orbitals on each copper atom with the p-orbitals of the oxygen atoms in the acetate bridges provides a pathway for this magnetic communication.[12]

Experimental Probing of Electronic Structure and Magnetism

A comprehensive understanding of copper(II) acetate's electronic properties relies on a suite of analytical techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes.[14][15] It provides detailed information about the electronic environment of the unpaired electron. For copper(II) acetate, EPR studies have been crucial in confirming the dimeric structure and characterizing the magnetic coupling. The observation of a "triplet state" spectrum at higher temperatures, which disappears as the temperature is lowered and the diamagnetic singlet state is populated, is a key piece of evidence for antiferromagnetic coupling.[16]

Experimental Protocol: Continuous-Wave (CW) EPR Spectroscopy of Frozen Solutions

-

Sample Preparation: Prepare a dilute solution of the copper(II) acetate complex in a suitable glass-forming solvent (e.g., a 1:1 mixture of methanol and toluene) to ensure molecular isolation.[17]

-

Cryogenics: The sample is placed in a quartz EPR tube and flash-frozen in liquid nitrogen.

-

Data Acquisition: The frozen sample is inserted into the EPR spectrometer's resonant cavity, which is maintained at a low temperature (typically 77 K). The magnetic field is swept while the sample is irradiated with a fixed microwave frequency (commonly X-band, ~9.5 GHz).

-

Spectral Analysis: The resulting spectrum provides g-values and hyperfine coupling constants, which are indicative of the geometry and the nature of the ligands coordinated to the copper ion.[18]

Magnetic Susceptibility Measurements

The temperature dependence of the magnetic susceptibility of copper(II) acetate provides direct quantitative information about the strength of the antiferromagnetic coupling.

Experimental Protocol: SQUID Magnetometry

-

Sample Preparation: A precisely weighed amount of the powdered copper(II) acetate sample is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment of the sample is measured as a function of temperature, typically from around 2 K to 300 K, in a constant applied magnetic field.

-

Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment. The data is then fit to the Bleaney-Bowers equation, which models the magnetic susceptibility of a dimeric system with exchange coupling.[19] This analysis yields the exchange coupling constant, -2J, which quantifies the energy separation between the singlet and triplet states.[11] A value of approximately 292.2 cm⁻¹ has been reported for copper(II) acetate monohydrate.[11]

Synthesis of Copper(II) Acetate Monohydrate

For researchers wishing to prepare this complex in the laboratory, a common method involves the reaction of a copper(II) salt with acetic acid.

Experimental Protocol: Synthesis from Copper(II) Hydroxide

-

Preparation of Copper(II) Hydroxide: A solution of a soluble copper(II) salt (e.g., copper(II) sulfate) is treated with a stoichiometric amount of a base (e.g., sodium hydroxide) to precipitate copper(II) hydroxide. The precipitate is then washed thoroughly with deionized water to remove any soluble impurities.

-

Reaction with Acetic Acid: The freshly prepared copper(II) hydroxide is suspended in a minimal amount of water, and a slight excess of acetic acid is added. The mixture is gently heated and stirred until the copper(II) hydroxide has completely dissolved, forming a deep blue solution.[20]

-

Crystallization: The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of the blue-green copper(II) acetate monohydrate.

-

Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold water, and then with a small amount of ethanol. The product is then air-dried.

Conclusion and Future Directions

The study of copper(II) acetate continues to be a rich field of inquiry. Its unique dimeric structure and the resulting antiferromagnetic coupling provide a model system for understanding magnetic interactions in more complex materials. For drug development professionals, understanding the coordination chemistry of copper(II) is vital, as copper is an essential trace element and its complexes have shown a range of biological activities. The principles of electronic configuration and ligand field theory discussed herein provide a solid foundation for the rational design of novel copper-based therapeutics and catalysts.

References

- Explain Ligand Field Theory | Filo. (2025, December 5).

- Copper(II) acetate - Wikipedia. (n.d.).

-

Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure. Turkish Journal of Physics, 24(5), 667-673. Retrieved from [Link]

-

The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment. (2006, August 1). Journal of Chemical Education, 83(8), 1230. Retrieved from [Link]

- Electronic Configuration Of Copper - Formula, Properties - Physics Wallah. (2023, October 15).

-

5.8: Jahn-Teller Effect - Chemistry LibreTexts. (2022, November 3). Retrieved from [Link]

-

Jahn–Teller effect - Wikipedia. (n.d.). Retrieved from [Link]

-

What are the main features of the ligand field theory? - askIITians. (2025, March 11). Retrieved from [Link]

-

Copper(II) acetate - Sciencemadness Wiki. (2021, December 30). Retrieved from [Link]

- The Determination of the Geometry of Cu(II) Complexes: An EPR Spectroscopy Experiment | Journal of Chemical Education - ACS Publications. (n.d.).

-

Ligand field theory - Wikipedia. (n.d.). Retrieved from [Link]

-

9.2 Ligand Field Theory - Inorganic Chemistry I Class Notes - Fiveable. (2025, August 15). Retrieved from [Link]

-

Jahn–Teller distortions of six-coordinate CuII compounds: cis or trans? - RSC Publishing. (n.d.). Retrieved from [Link]

-

Copper(II) acetate - chemeurope.com. (n.d.). Retrieved from [Link]

- The Magnetic Properties of Cu(CH3COO)2. (n.d.).

-

Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

-

What is ligand field theory? - Quora. (2017, August 30). Retrieved from [Link]

-

The Jahn-Teller Theorem - The Department of Chemistry, UWI, Mona, Jamaica. (2014, September 10). Retrieved from [Link]

-

Copper(II)acetatemono hydrate | C4H8CuO4 | CID 517041 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Structure of Jahn-Teller distorted solvated copper(II) ions in solution, and in solids with apparently regular octahedral coordination geometry | Request PDF - ResearchGate. (2002, April). Retrieved from [Link]

-

EPR Methods for Biological Cu(II): L-Band CW and NARS - PMC. (n.d.). Retrieved from [Link]

- Synthesis, crystal structure, and characterization of copper(II) acetate complex. (2025, August 9).

-

EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory - MDPI. (2022, March 23). Retrieved from [Link]

-

The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure - ResearchGate. (2025, August 5). Retrieved from [Link]

-

copper (II) acetate dihydrate | C4H10CuO6 | CID 15588654 - PubChem. (n.d.). Retrieved from [Link]

- The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate and a Redetermination of the Crystal Structure - TÜBİTAK Academic Journals. (2000, January 1).

-

COPPER(II) ACETATE - Ataman Kimya. (n.d.). Retrieved from [Link]

-

What is the electronic configuration of Cu+2 ion? - Quora. (2018, March 25). Retrieved from [Link]

-

Copper(II) acetate - Crystal growing wiki. (2025, January 6). Retrieved from [Link]

-

Synthesis of Copper Acetate : 5 Steps (with Pictures) - Instructables. (2017, January 22). Retrieved from [Link]

-

What is the structure of copper(II) acetate monohydrate? And the point group? (2020, August 31). Retrieved from [Link]

-

Electron configuration for the copper (II) ion | Wyzant Ask An Expert. (2023, March 13). Retrieved from [Link]

- A ferromagnetically coupled acetato bridged copper(II) dimer. (n.d.).

-

The electronic configuration of Cu2 + ion is A left class 12 chemistry CBSE - Vedantu. (n.d.). Retrieved from [Link]

-

What is the electron Configuration of Cu2+ ? - YouTube. (2013, February 27). Retrieved from [Link]

-

Binuclear Complexes. I. The Electronic Structure of Copper Acetate. - SciSpace. (n.d.). Retrieved from [Link]

- ESR Study of X-Ray Irradiated Crystals of Copper Acetate Monohydrate*. (1971, August 1).

-

XRD spectra for the copper(II) acetate monohydrate powder: freeze-dried - ResearchGate. (n.d.). Retrieved from [Link]

-

ESR Study of X‐Ray Irradiated Crystals of Copper Acetate Monohydrate - AIP Publishing. (1971, August 1). Retrieved from [Link]

- Electronic structure and spectra of cupric acetate mono-hydrate revisited. (n.d.).

-

Copper(I1) acetates: from dimer to monomer. (1985). Canadian Journal of Chemistry, 63(1), 52-56. Retrieved from [Link]

Sources

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. The electronic configuration of Cu2 + ion is A left class 12 chemistry CBSE [vedantu.com]

- 4. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Jahn-Teller Theorem [wwwchem.uwimona.edu.jm]

- 7. askfilo.com [askfilo.com]

- 8. Ligand field theory - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. Copper(II)_acetate [chemeurope.com]

- 11. "The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate" by AYHAN ELMALI [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Probing the electronic structure of a copper(ii) complex by CW- and pulse-EPR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

Difference between anhydrous copper(II) acetate and copper(II) acetate monohydrate

This guide details the structural, physicochemical, and functional distinctions between Anhydrous Copper(II) Acetate and Copper(II) Acetate Monohydrate . It is designed for researchers requiring precise stoichiometric control and mechanistic understanding in organic synthesis and materials science.

Executive Summary

The choice between anhydrous copper(II) acetate [Cu(OAc)₂] and its monohydrate form [Cu(OAc)₂[1][2][3][4][5][6]·H₂O] is often treated as trivial, yet it fundamentally alters reaction stoichiometry, solubility kinetics, and catalytic efficacy in moisture-sensitive pathways. While the monohydrate is the thermodynamically stable "workhorse" for benchtop oxidative couplings (e.g., Chan-Lam), the anhydrous form is a critical reagent for strictly dry environments (glovebox chemistry) and for preventing side reactions like protodeboronation or hydrolysis of sensitive imine intermediates.

Core Distinction: The presence of water is not merely physical; it is structural. The monohydrate contains water ligands axially coordinated to the copper centers, which must be displaced for substrate binding in many catalytic cycles.

Structural & Physicochemical Characterization

Both forms share the iconic binuclear "paddlewheel" structure, but the coordination sphere differs.

The Paddlewheel Dimer

In both forms, two copper atoms are bridged by four acetate ligands in a

-

Monohydrate: The axial positions (top and bottom of the lantern) are occupied by water molecules (

).[3] -

Anhydrous: The axial positions are vacant or occupied by weak intermolecular contacts with adjacent acetate oxygens, leading to a polymeric chain structure in the solid state.

Comparative Properties Table

| Property | Copper(II) Acetate Monohydrate | Anhydrous Copper(II) Acetate |

| Formula | ||

| Molar Mass (Monomer) | 199.65 g/mol | 181.63 g/mol |

| Appearance | Blue-Green / Teal Crystals | Dark Green / Black-Green Powder |

| Magnetic Moment ( | ~1.4 B.M. (298 K) | ~1.4 B.M. (298 K) |

| Solubility (Water) | Soluble ( | Soluble (Hydrates upon dissolution) |

| Solubility (Ethanol) | Soluble | Soluble |

| Solubility (Ether) | Slightly Soluble | Slightly Soluble |

| Thermal Stability | Dehydrates | Stable up to |

| CAS Number | 6046-93-1 | 142-71-2 |

Operational Protocols

Protocol A: Preparation of Anhydrous Cu(OAc)₂

Context: Commercial anhydrous copper acetate is often expensive or partially hydrated due to storage. Fresh preparation is recommended for sensitive applications.

Objective: Remove coordinated water without decomposing the acetate ligand.

Step-by-Step Methodology:

-

Setup: Place Copper(II) Acetate Monohydrate in a round-bottom flask connected to a vacuum manifold (Schlenk line) or a vacuum oven.

-

Heating: Heat the system to 100°C -- 110°C .

-

Note: Do not exceed 140°C, as acetate decomposition (yielding metallic copper and acetic acid) begins around 200°C.

-

-

Vacuum: Apply dynamic vacuum (< 1 mbar) for 4–6 hours.

-

Visual Validation: The solid will shift from bright blue-green to a dull, dark green .

-

Storage: Transfer immediately to a glovebox or desiccator. The anhydrous form is hygroscopic and will revert to the monohydrate if exposed to ambient air for >1 hour.

Protocol B: Dissolution Dynamics in Organic Solvents

Context: Anhydrous salts often dissolve slower due to high lattice energy.

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Observation: Anhydrous Cu(OAc)₂ may appear insoluble initially.

-

Activation: Add the ligand (e.g., pyridine, bipyridine) or substrate before expecting homogeneity. The coordination of the ligand breaks the polymeric anhydrous chains, forming the active monomeric/dimeric species.

Decision Matrix: Which Form to Use?

The following logic maps the selection process based on reaction parameters.

Figure 1: Decision tree for selecting the appropriate copper(II) acetate form based on solvent compatibility and substrate sensitivity.

Functional Implications in Catalysis

Chan-Lam Coupling

In the oxidative coupling of aryl boronic acids with amines/phenols:

-

Standard: The Monohydrate is preferred. The reaction is typically open to air (O₂ is the terminal oxidant), and the trace water does not inhibit the catalytic cycle.

-

Exception: When using unstable boronic acids prone to protodeboronation (hydrolysis of the C-B bond), the Anhydrous form is superior to minimize the concentration of free water in the system.

Radical Oxidations (Mn/Cu Systems)

In Mn(OAc)₃ / Cu(OAc)₂ mediated radical cyclizations:

-

Requirement: Anhydrous conditions are often cited to prevent quenching of radical intermediates or over-oxidation. The presence of water can alter the redox potential of the metal cluster.

Stoichiometric Errors

A common error in drug development scale-up is using the anhydrous MW (181.63) while weighing the monohydrate reagent.

-

Error Magnitude:

-

Impact: This results in a 10% under-loading of the copper catalyst/oxidant, which can stall conversions in stoichiometric reactions (e.g., Eglinton coupling).

References

-

Structural Characterization: Van Niekerk, J. N., & Schoening, F. R. L. (1953). A new type of copper complex as found in the crystal structure of cupric acetate monohydrate. Acta Crystallographica. Link

-

Magnetic Properties: Elmali, A. (2000). The Magnetic Super-Exchange Coupling in Copper(II) Acetate Monohydrate. Turkish Journal of Physics. Link

-

Chan-Lam Coupling Mechanism: Vantourout, J. C., et al. (2016). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.[7] Link

-

Thermal Decomposition: Lin, Z., et al. (2005). The kinetics of thermal dehydration of copper(II) acetate monohydrate in air. Thermochimica Acta. Link

-

Solubility & Data: PubChem. Copper(II) Acetate.[1][2][3][5][6][8][9][10][11][12] National Library of Medicine. Link

Sources

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper(II)_acetate [chemeurope.com]

- 4. reddit.com [reddit.com]

- 5. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 6. lookchem.com [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 9. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]

- 10. Structure, and thermal, magnetic and chemical properties of copper(II)iodoacetate monohydrate - CentAUR [centaur.reading.ac.uk]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Molecular Weight and Stoichiometry Calculations for Cu(OAc)₂·H₂O

Audience: Researchers, scientists, and drug development professionals.

Foreword

Copper(II) acetate monohydrate, with the chemical formula Cu(OAc)₂·H₂O, is a versatile chemical compound utilized extensively in research and development.[1] Its applications range from a catalyst in organic synthesis to a precursor in the formation of advanced materials.[1][2][3] For professionals in the scientific community, particularly those in drug development, a precise understanding of its molecular weight and the ability to perform accurate stoichiometric calculations are fundamental to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive technical overview of these critical aspects, blending foundational principles with practical laboratory applications.

PART 1: CORE DIRECTIVE - Deconstructing Cu(OAc)₂·H₂O

The structure of this guide is designed to build from the foundational chemical properties of copper(II) acetate monohydrate to its practical application in a laboratory setting. This approach ensures a thorough understanding of why each step in a calculation or protocol is necessary.

The Chemical Identity of Copper(II) Acetate Monohydrate

Copper(II) acetate monohydrate is a coordination complex where a central copper atom (Cu²⁺) is bonded to two acetate anions (CH₃COO⁻) and is associated with one molecule of water.[4][5] This "water of hydration" is an integral part of the crystal structure and is crucial for accurate molecular weight determination.[6][7] The compound typically appears as a blue-green crystalline solid.[1][5]

The Cornerstone of Calculation: Molecular Weight

The molecular weight, or more precisely the molar mass, is the sum of the atomic weights of all atoms in the compound's formula. This value is paramount for all stoichiometric calculations.

Calculation of the Molecular Weight of Cu(OAc)₂·H₂O:

To determine the molecular weight, the atomic masses of the constituent elements are summed:

-

Copper (Cu): 63.546 g/mol

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Oxygen (O): 15.999 g/mol

The calculation proceeds as follows:

-

Cu: 1 × 63.546 = 63.546

-

C: 4 × 12.011 = 48.044

-

H: 8 × 1.008 = 8.064

-

O: 5 × 15.999 = 79.995

Total Molecular Weight = 199.649 g/mol

For practical laboratory use, this is typically rounded to 199.65 g/mol .[1][8][9][10][11]

The Critical Role of the Hydrate

It is imperative to recognize that the water molecule is part of the compound's mass.[6] Neglecting the water of hydration and using the molecular weight of the anhydrous form (Cu(OAc)₂, MW ≈ 181.63 g/mol ) is a frequent and critical error that leads to inaccurate molar quantities and flawed stoichiometry. All calculations should, by default, use the molecular weight of the monohydrate unless the material has been specifically rendered anhydrous.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - From Theory to Practice

Expertise & Experience: Causality in Experimental Choices

A seasoned scientist understands that protocols are more than just a series of steps; they are a system of controlled variables. The choice to use a volumetric flask over a beaker for solution preparation, for instance, is a deliberate decision to minimize uncertainty in the final concentration. Similarly, understanding the solubility of Cu(OAc)₂·H₂O is crucial for selecting an appropriate solvent and ensuring complete dissolution.

Solubility Profile:

-

Water: Soluble.[1][2][4] Approximately 7.2 g/100 mL in cold water and 20 g/100 mL in hot water.[12]

-

Methanol: Soluble.[1]

Trustworthiness: Self-Validating Protocols

For a protocol to be trustworthy, it must be robust and reproducible. This is achieved by incorporating checks and understanding the properties of the reagents.

Key Considerations for Handling Cu(OAc)₂·H₂O:

-

Purity: Use analytical grade reagents with a purity of ≥98%.[1][9][13] The certificate of analysis provided by the supplier should be consulted to account for any significant impurities.

-

Storage: Copper(II) acetate monohydrate should be stored in a tightly closed container in a cool, dry, and well-ventilated area to prevent absorption of additional moisture from the atmosphere.[1][12][14]

-

Safety: Handle the compound in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and prevent the formation of dust.[14][15]

Authoritative Grounding & Comprehensive References

All claims and protocols should be grounded in established scientific principles and supported by authoritative sources.

Experimental Protocol: Preparation of a 0.1 M Aqueous Solution of Cu(OAc)₂·H₂O

This protocol is a self-validating system for creating a solution of a precise concentration.

-

Mass Calculation:

-

To prepare 1 liter of a 0.1 M solution, 0.1 moles of Cu(OAc)₂·H₂O are required.

-

Mass = Moles × Molecular Weight = 0.1 mol × 199.65 g/mol = 19.965 g.

-

-

Weighing:

-

Using a calibrated analytical balance, accurately weigh 19.965 g of Cu(OAc)₂·H₂O.

-

-

Dissolution:

-

Transfer the solid to a 1 L Class A volumetric flask.

-

Add approximately 500 mL of deionized water and agitate until the solid is completely dissolved.

-

-

Dilution to Volume:

-

Carefully add deionized water until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

-

-

Homogenization:

-

Cap the flask and invert it multiple times to ensure a uniform concentration throughout the solution.

-

Stoichiometric Calculation Example

Consider a reaction where copper(II) acetate monohydrate is the limiting reagent:

Cu(OAc)₂·H₂O + 2 Ligand → Product

If the reaction is initiated with 5.00 g of Cu(OAc)₂·H₂O, the required mass of a ligand with a molecular weight of 120.0 g/mol can be calculated:

-

Moles of Cu(OAc)₂·H₂O:

-

Moles = 5.00 g / 199.65 g/mol = 0.0250 moles.

-

-

Moles of Ligand:

-

From the 1:2 molar ratio, 0.0250 moles of Cu(OAc)₂·H₂O will react with 0.0500 moles of the ligand.

-

-

Mass of Ligand:

-

Mass = 0.0500 moles × 120.0 g/mol = 6.00 g.

-

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 1: Physicochemical Properties of Cu(OAc)₂·H₂O

| Property | Value |

| Molecular Formula | Cu(CH₃COO)₂·H₂O[1] |

| Molecular Weight | 199.65 g/mol [1][8] |

| Appearance | Blue-green crystalline solid[1][5] |

| Melting Point | 115 °C[9][12] |

| Boiling Point | 240 °C (decomposes)[9][12] |

| Density | 1.88 g/cm³[9][12] |

| CAS Number | 6046-93-1[1][4][8] |

Experimental Protocols & Mandatory Visualization

Diagram 1: Workflow for Molar Solution Preparation

Caption: A stepwise workflow for the accurate preparation of a molar solution.

Diagram 2: Logical Flow of Stoichiometric Calculations

Caption: The logical progression for calculating reactant quantities based on stoichiometry.

References

-

Consolidated Chemical. (n.d.). Copper (II) Acetate Monohydrate. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Copper(II) acetate monohydrate, Hi-LR™. Retrieved from [Link]

-

Science made alive. (n.d.). Copper acetate & Co. Retrieved from [Link]

-

Molar Mass Calculator. (n.d.). Cu(OAc)2H2O molar mass. Retrieved from [Link]

-

Chemister.ru. (n.d.). copper(II) acetate monohydrate. Retrieved from [Link]

-

PENTA. (2024, November 28). SAFETY DATA SHEET. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). Copper (II) Acetate Monohydrate ( Cu(CH3COO)2 x H2O ) [ CAS: 6046-93-1 ] - 500g. Retrieved from [Link]

-

Gelest, Inc. (2017, January 10). COPPER(II) ACETATE, monohydrate. Retrieved from [Link]

-

Techno PharmChem. (n.d.). CUPRIC ACETATE MONOHYDRATE. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Copper (II) acetate monohydrate, Hi-AR™/ACS. Retrieved from [Link]

-

Quora. (2025, January 28). How to prepare a neutral copper acetate solution. Retrieved from [Link]

-

Carl ROTH. (n.d.). Copper(II) acetate monohydrate, 1 kg. Retrieved from [Link]

-

Instructables. (2017, January 22). Synthesis of Copper Acetate. Retrieved from [Link]

-

Carl ROTH. (n.d.). Copper(II) acetate monohydrate, 100 g. Retrieved from [Link]

-

Crystal growing wiki. (2025, January 6). Copper(II) acetate. Retrieved from [Link]

-

Noah Technologies Corporation. (n.d.). Understanding the Specifications and Purity of Copper(II) Acetate Monohydrate (CAS 6046-93-1). Retrieved from [Link]

-

Quora. (2020, July 23). How are solutions prepared from hydrated compounds? Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012, January 1). Copper Acetate Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 7). 2.12: Hydrates. Retrieved from [Link]

Sources

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. Copper (II) acetate monohydrate CAS#: 6046-93-1 [m.chemicalbook.com]

- 3. synthetikaeu.com [synthetikaeu.com]

- 4. Copper(II) acetate monohydrate, Hi-LR™ [himedialabs.com]

- 5. Copper (II) acetate monohydrate, Hi-AR™/ACS [himedialabs.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Copper (II) acetate monohydrate | CAS 6046-93-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Copper(II) acetate monohydrate, 1 kg, CAS No. 6046-93-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 10. 6046-93-1・Copper(II) Acetate Monohydrate・032-04022・036-04025[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. technopharmchem.com [technopharmchem.com]

- 13. nbinno.com [nbinno.com]

- 14. employees.delta.edu [employees.delta.edu]

- 15. gelest.com [gelest.com]

CAS 142-71-2 safety data sheet (SDS) and hazard identification

Topic: CAS 142-71-2 (Copper(II) Acetate) Safety Data Sheet (SDS) and Hazard Identification Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Safety, Toxicology, and Hazard Management in Research Environments

Executive Summary

Copper(II) acetate (CAS 142-71-2), historically known as verdigris, is a transition metal carboxylate widely utilized in organic synthesis as an oxidizing agent (e.g., Eglinton reaction), a catalyst for Ullmann-type couplings, and a biochemical reagent.[1][2] While indispensable in drug development and catalysis, it presents distinct toxicological risks driven by copper-mediated oxidative stress. This guide synthesizes the physicochemical properties, GHS hazard classifications, and mechanistic toxicology of Copper(II) acetate, providing a rigorous safety framework for laboratory personnel.

Chemical Identity & Structural Profile[1][2][3]

CAS Number: 142-71-2 (Anhydrous) IUPAC Name: Copper(II) diacetate Formula: Cu(CH₃COO)₂ Molecular Weight: 181.63 g/mol (Anhydrous) Appearance: Dark green crystalline solid (Anhydrous); Blue-green (Monohydrate)[1][2]

The "Paddlewheel" Structure

Unlike simple ionic salts, Copper(II) acetate adopts a binuclear "paddlewheel" structure in the solid state. Two copper atoms are bridged by four acetate ligands, creating a cage-like dimer. This structural feature is critical for its reactivity as a catalyst and its magnetic properties (antiferromagnetic coupling).

Figure 1: Schematic of the dimeric "paddlewheel" structure characteristic of Copper(II) acetate, showing the four bridging acetate ligands.

Hazard Identification (GHS Classification)

The following data reflects the Globally Harmonized System (GHS) classification for pure Copper(II) acetate. It is classified as a DANGER signal word substance due to severe aquatic toxicity and potential for serious eye damage.[3]

| Hazard Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4][5] (LD50 Rat: ~501 mg/kg) |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns (1B) or skin irritation (2). Note: Treat as corrosive. |

| Serious Eye Damage | H318 | Causes serious eye damage (Irreversible). |

| Aquatic Acute | H400 | Very toxic to aquatic life.[4][5][6][7] |

| Aquatic Chronic | H410 | Very toxic to aquatic life with long-lasting effects.[3][4][5][6][7] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[4][5][6][7] |

Precautionary Highlights

-

P273: Avoid release to the environment. (Critical: This is a severe marine pollutant).

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6] Continue rinsing.[6][7]

Toxicological Mechanisms: The Copper Redox Cycle

Understanding the mechanism of toxicity is vital for researchers handling this compound.[8] Copper is an essential trace element, but free copper ions (released from the acetate salt) are potent cytotoxins.

Mechanism: Fenton-Like Chemistry & Oxidative Stress

Copper(II) acetate dissociates to release Cu²⁺. Within the cell, copper undergoes redox cycling between Cu(II) and Cu(I). This cycling catalyzes the production of Reactive Oxygen Species (ROS) via Fenton-like reactions:

-

Reduction: Cu²⁺ + O₂•⁻ → Cu⁺ + O₂

-

Fenton Reaction: Cu⁺ + H₂O₂ → Cu²⁺ + OH⁻ + OH• (Hydroxyl Radical)

The hydroxyl radical is highly reactive, causing:

-

Lipid Peroxidation: Destruction of cell membranes.

-

Protein Carbonylation: Inactivation of enzymes.

-

DNA Damage: Strand breaks and base modifications.

Mitochondrial Dysfunction & Apoptosis

Excess copper accumulates in the mitochondria, disrupting the electron transport chain. This leads to a collapse of the Mitochondrial Membrane Potential (MMP), releasing Cytochrome C, and activating the Caspase cascade (Caspase-3/9), ultimately triggering apoptosis.

Figure 2: Mechanistic pathway of Copper(II) acetate toxicity, highlighting redox cycling and mitochondrial collapse.

Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If dust formation is possible, use a NIOSH-approved N95 or P100 respirator. For synthesis involving heating (fumes), use a full-face respirator with acid gas/organic vapor cartridges.

-

Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm) are standard. For prolonged immersion, use barrier laminate gloves. Do not use latex , as it offers poor resistance to metal salts.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling large quantities (>50g) or solutions that may splash.

Engineering Controls

-

Ventilation: Always weigh and handle the solid in a chemical fume hood to prevent inhalation of dust.

-

Equipment: Use glass or plastic (polypropylene) spatulas. Avoid metal spatulas which may corrode or contaminate the catalyst.

Emergency Response Protocol (Spill & Exposure)

Figure 3: Decision tree for managing Copper(II) acetate spills and personnel exposure.

Regulatory & Environmental Considerations

-

Environmental Hazard: Copper(II) acetate is a severe marine pollutant. It is very toxic to aquatic organisms (LC50 for some fish species < 1 mg/L).

-

Waste Disposal:

-

Never dispose of down the drain.

-

Collect all solid and liquid waste in containers labeled "Heavy Metal Waste - Copper".

-

Precipitation of copper as Copper Sulfide (CuS) or Copper Hydroxide (Cu(OH)₂) is a common treatment method before disposal in industrial settings, but in research labs, it should be handed off to EHS professionals as-is.

-

-

TSCA/REACH: Listed on the US TSCA inventory and EU REACH.

References

-

European Chemicals Agency (ECHA). (n.d.). Substance Information: Copper di(acetate).[1] REACH Registration Dossier. Retrieved from [Link]

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Cupric Acetate. Retrieved from [Link]

-

Gaetke, L. M., & Chow, C. K. (2003).[9] Copper toxicity, oxidative stress, and antioxidant nutrients.[9][10][11] Toxicology, 189(1-2), 147–163.[9]

Sources

- 1. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Copper(II) acetate CAS#: 142-71-2 [m.chemicalbook.com]

- 3. Substance Information - ECHA [echa.europa.eu]

- 4. durhamtech.edu [durhamtech.edu]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Copper Induces Oxidative Stress and Apoptosis in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of copper(II) acetate monohydrate from copper sulfate

Abstract & Utility

Copper(II) acetate monohydrate (

This protocol details the synthesis of high-purity copper(II) acetate monohydrate starting from copper(II) sulfate pentahydrate. Unlike direct metathesis routes (which often suffer from sulfate contamination), this method utilizes a Basic Copper Carbonate Intermediate route. This two-step approach ensures the complete removal of sulfate ions before the introduction of the acetate ligand, resulting in a product suitable for sensitive catalytic or crystallographic applications.

Reaction Mechanism & Logic

The synthesis bypasses the inefficient direct displacement of sulfate by acetate. Instead, we exploit the insolubility of basic copper carbonate to isolate copper from the sulfate matrix.

Chemical Transformations[1][2][3]

-

Precipitation: Conversion of soluble copper sulfate to insoluble basic copper carbonate.

-

Acidolysis: Digestion of the carbonate intermediate with acetic acid.

-

Dimerization: During crystallization, the monomeric species dimerize to form the paddlewheel structure, coordinated axially by water molecules.

Experimental Workflow Diagram

Figure 1: Step-by-step workflow for the synthesis of Copper(II) Acetate Monohydrate via the Basic Carbonate route.

Materials & Equipment

| Reagent | Grade | Role | Notes |

| Copper(II) Sulfate Pentahydrate | ACS Reagent | Copper Source | Starting material. |

| Sodium Carbonate (Anhydrous) | ACS Reagent | Precipitant | Generates the carbonate intermediate. |

| Glacial Acetic Acid | >99.7% | Ligand Source | Excess required to prevent hydrolysis. |

| Deionized Water | >10 MΩ | Solvent | Critical for washing precipitates. |

| Barium Chloride (1M) | Lab Grade | QC Reagent | Used to test for sulfate removal. |

| Ethanol (95%) | ACS Reagent | Wash Solvent | Promotes drying of final crystals. |

Experimental Protocol

Phase 1: Preparation of the Reactive Intermediate

Objective: Isolate copper from sulfate ions.

-

Dissolution: Dissolve 25.0 g of Copper(II) Sulfate Pentahydrate in 150 mL of warm deionized water (approx. 50°C) in a 500 mL beaker. Stir until completely dissolved.

-

Precipitant Prep: In a separate beaker, dissolve 11.0 g of Sodium Carbonate in 100 mL of water .

-

Precipitation: Slowly add the carbonate solution to the copper sulfate solution while stirring vigorously.

-

Observation: A voluminous, pale green precipitate of basic copper carbonate will form immediately.

-

Caution:

gas will evolve; add slowly to prevent overflow.

-

-

Digestion: Maintain the suspension at 60°C for 10 minutes to flocculate the precipitate (makes filtration easier). Do not boil , as this may convert the carbonate to black Copper(II) Oxide (CuO).

-

Filtration & Washing (CRITICAL):

-

Filter the precipitate using a Buchner funnel/vacuum filtration.

-

Wash the solid cake with warm deionized water (approx. 3 x 50 mL).

-

Validation Step: Collect 1 mL of the final filtrate and add 2 drops of Barium Chloride solution. If a white haze (

) appears, continue washing until the test is negative.

-

Phase 2: Synthesis of the Target Complex

Objective: Ligand exchange and crystal formation.

-

Transfer: Transfer the wet Basic Copper Carbonate cake into a clean 250 mL beaker.

-

Acidolysis: Add 20 mL of Glacial Acetic Acid slowly.

-

Heating: Gently heat the mixture to 50-60°C on a hotplate with stirring.

-

The green solid should dissolve completely, yielding a deep, dark blue-green solution.

-

Note: If a small amount of solid remains, add a few more mL of acetic acid dropwise until clear.

-

-

Crystallization:

-

Evaporate the solution volume by 20% to reach saturation (optional, if solution is dilute).

-

Remove from heat and cover the beaker with a watch glass.

-

Allow the solution to cool to room temperature undisturbed. For higher quality crystals (X-ray grade), place the vessel in a Styrofoam box to slow the cooling rate.

-

Secondary Crystallization: Once at room temperature, the beaker can be placed in an ice bath or refrigerator (4°C) to maximize yield.

-

Phase 3: Isolation

-

Filtration: Filter the dark blue-green crystals using vacuum filtration.

-

Washing: Wash the crystals with cold water (very small volume, as product is soluble) followed by 10 mL of ethanol to displace water and facilitate drying.

-

Drying: Air dry on filter paper or in a desiccator. Do not heat above 100°C , as the monohydrate will lose water and eventually decompose.

Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Precipitation Temp | 50–60°C | >70°C: Formation of CuO (black impurity). <20°C: Slow filtration (fine particles). |

| Sulfate Removal | < 10 ppm | Residual Sulfate: Interferes with catalytic applications; lowers purity. Validated via |

| Acetic Acid Stoichiometry | 10-20% Excess | Deficit: Incomplete dissolution of carbonate. Huge Excess: Wasteful; makes crystallization difficult (solubility effects). |

| Drying Temperature | 20–40°C | >100°C: Loss of structural water (formation of anhydrous |

Characterization & Expected Results

Visual Appearance

-

Target: Dark blue-green monoclinic crystals.

-

Impurity Indicator: Light blue powder suggests basic salts or hydrolysis products; Black specks indicate CuO contamination.

Solubility Profile

-

Water: Soluble (~7.2 g/100 mL at 20°C).[2]

-

Diethyl Ether: Insoluble (useful for washing anhydrous variants).[5]

Structural Validation (Paddlewheel Dimer)

The distinct "paddlewheel" structure is maintained by the four bridging acetate ligands.

-

Magnetic Susceptibility: The compound is diamagnetic (or weakly paramagnetic) at low temperatures due to antiferromagnetic coupling between the two Cu(II) centers (

interaction). -

IR Spectroscopy:

-

Asymmetric carboxylate stretch: ~1600 cm⁻¹.

-

Symmetric carboxylate stretch: ~1440 cm⁻¹.

-

The separation (

) between these peaks is characteristic of the bridging coordination mode.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Black Precipitate | Reaction temperature too high during Phase 1. | Keep temperature below 60°C. If CuO forms, filter it out before adding acetic acid, though yield will drop. |

| No Crystals Form | Solution too dilute or too acidic. | Evaporate solution to 50% volume. Add a "seed" crystal if available. |

| Pale Blue Precipitate | Hydrolysis of the salt (Basic Copper Acetate). | Add small amount of glacial acetic acid to redissolve, then recrystallize. |

| Cloudy Filtrate | Incomplete reaction or impurities. | Perform hot filtration before cooling. Ensure reagents are ACS grade. |

References

- Brauer, G. (1963). Handbook of Preparative Inorganic Chemistry. Vol 2, 2nd Ed. Academic Press. (Standard reference for inorganic synthesis protocols).

-

Linberg, J. et al. (2018). "Structure and Magnetic Properties of a 1D Alternating Cu(II) Monomer―Paddlewheel Chain". Crystals, 8(3), 110. Link

-

Richardson, H. W. (2000). "Copper Compounds".[1][2][5][3][4][6][7][8][9][10][11] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial context for copper acetate production).

-

Sigma-Aldrich. (2023). "Copper(II) acetate monohydrate Product Sheet". Link

-

ChemicalBook. (2024). "Copper(II) acetate monohydrate Properties and Synthesis". Link

Sources

- 1. Copper(II) acetate - Crystal growing [en.crystalls.info]

- 2. Copper(II) acetate - Sciencemadness Wiki [sciencemadness.org]

- 3. RU2246480C1 - Method for preparing copper (ii) acetate monohydrate - Google Patents [patents.google.com]

- 4. DE3544720C1 - Process for the preparation of crystalline copper(II) acetate monohydrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper(II) acetate 99.99 trace metals 6046-93-1 [sigmaaldrich.com]

- 7. Copper (II) acetate monohydrate | 6046-93-1 [chemicalbook.com]

- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 9. Copper acetate | PyroData [pyrodata.com]

- 10. Copper(II) acetate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Synthesis of binuclear copper complexes using copper(II) acetate monohydrate starting material

Subtitle: A Precision Guide to Ligand Exchange Protocols Preserving the Paddlewheel Core for Bioinorganic and Pharmaceutical Applications.

Executive Summary

This application note details the synthesis of binuclear copper(II) complexes, specifically those retaining the "paddlewheel" (

Scientific Foundation & Mechanism

The Paddlewheel Motif

The core structure consists of two Copper(II) ions bridged by four carboxylate ligands in a syn-syn coordination mode.

-

Axial Ligation: The apical positions are occupied by solvent molecules (water, ethanol) or donor ligands (

). -

Electronic State: The two

Cu(II) centers interact antiferromagnetically through the carboxylate bridges, resulting in a distinct magnetic moment (

Mechanism of Ligand Exchange

The synthesis relies on an equilibrium-driven acidolysis reaction. The acetate ligands (

Key Drivers for Quantitative Yield:

-

Acidity (pKa): If the incoming ligand is a stronger acid (lower pKa) than acetic acid (e.g., salicylic acid, benzoic acid), the equilibrium shifts forward.

-

Volatility: Removal of the generated acetic acid (HOAc) via azeotropic distillation or washing drives the reaction to completion (Le Chatelier's principle).

-

Solubility: The target binuclear complex is often less soluble in the reaction solvent (e.g., cold ethanol) than the starting acetate or the free ligand, facilitating precipitation.

Experimental Protocols

Protocol A: Synthesis of Tetrakis( -acetylsalicylato)dicopper(II)

Common Name: Copper(II) Aspirinate Application: Anti-inflammatory, SOD mimic, Anti-ulcerogenic.

Reagents:

-

Copper(II) acetate monohydrate (

g/mol ) -

Acetylsalicylic acid (Aspirin) (

g/mol ) -

Solvent: Anhydrous Ethanol (or Methanol)

-

Wash: Diethyl ether

Procedure:

-

Stoichiometry Setup: Calculate a 1:4 molar ratio of Cu(OAc)

to Aspirin. Use a slight excess of Aspirin (4.2 equivalents) to suppress hydrolysis.-

Example: 1.0 g Cu(OAc)

(5.0 mmol) + 3.8 g Aspirin (21.0 mmol).

-

-

Dissolution: Dissolve the Aspirin in 40 mL of ethanol at 50°C. In a separate beaker, dissolve Cu(OAc)

in 40 mL of ethanol (requires heating to ~60°C and vigorous stirring; the solution will be dark blue-green). -

Mixing: Add the hot copper solution dropwise to the aspirin solution while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours. The color should intensify to a deep blue/green.

-

Critical Step: Do not overheat to the point of decomposing the aspirin (hydrolysis to salicylate).

-

-

Crystallization: Concentrate the solution to half volume by rotary evaporation. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Isolation: Filter the blue-green crystals.

-

Purification: Wash with cold ethanol (

mL) to remove unreacted aspirin and acetic acid. Wash with diethyl ether ( -

Drying: Vacuum dry at 40°C.

Protocol B: General Carboxylate Exchange (Benzoate Derivatives)

Application: Synthesis of MOF precursors or catalytic nodes.

Procedure:

-

Dissolve 2.0 mmol of Copper(II) acetate monohydrate in 20 mL methanol.

-

Dissolve 8.2 mmol of the target Carboxylic Acid (e.g., Benzoic acid, 4-Nitrobenzoic acid) in 20 mL methanol.

-

Mix solutions. If immediate precipitation occurs, add just enough DMF (Dimethylformamide) to redissolve the solid at reflux temperature.

-

Reflux for 3-4 hours.

-

Cool to ambient temperature. If no crystals form, induce crystallization by vapor diffusion of diethyl ether into the reaction solution.

Characterization & Validation

To certify the product as a binuclear paddlewheel rather than a mononuclear impurity, the following data profile is required.

| Technique | Parameter | Expected Binuclear Signature | Monomer (Impurity) Signature |

| Magnetic Susceptibility | 1.3 – 1.5 B.M. (per dimer) | 1.73 – 2.0 B.M. | |

| EPR (X-band) | Solid State | Silent or weak triplet signals (due to strong coupling) | Strong isotropic/axial signal ( |

| UV-Vis | Band I (d-d) | ~700 nm (Broad) | ~800 nm |

| UV-Vis | Band II (CT) | ~375 nm (Shoulder, characteristic of Cu-Cu bridge) | Absent |

| FT-IR | > 200 cm |

Workflow Visualization

Caption: Workflow for the synthesis of binuclear copper(II) complexes via ligand exchange, highlighting critical process parameters and validation checkpoints.

Expert Tips & Troubleshooting

-

Water Management: While Cu(OAc)

is a monohydrate, excess water in the solvent can encourage hydrolysis of the binuclear core into monomeric hydroxides. Use anhydrous solvents if the ligand is hydrophobic. -

The "Green" to "Blue" Shift: A color shift from the grassy green of the acetate to a teal or deep blue often indicates successful coordination. However, a shift to bright blue may indicate the breakdown of the dimer into a monomeric species (e.g., if excess amine ligands are present).

-

Recrystallization: If an amorphous powder is obtained, recrystallize from hot acetonitrile or DMF. These solvents can coordinate axially (

) but usually do not disrupt the equatorial carboxylate bridges.

References

-

Dillon, K. B., et al. (2001). Synthesis and characterization of a binuclear coumarin-3-carboxylate copper(II) complex. Journal of Inorganic Biochemistry. Link

-

Sorenson, J. R. (1976). Copper chelates as possible active forms of the antiarthritic agents. Journal of Medicinal Chemistry. Link

- Hathaway, B. J. (1984). The structure and electronic properties of copper(II) carboxylates.

-

Dhir, R., et al. (2020). Synthesis and characterization of a novel binuclear Cu(II) carboxylate complex. RSC Advances. Link

- Perlepes, S. P., et al. (1991). Copper(II)

Sources

Application of Copper(II) Acetate Hydrate in the Electrochemical Sensing of Glucose: A Technical Guide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of copper(II) acetate hydrate as a precursor for the synthesis of copper oxide (CuO) nanostructures for non-enzymatic electrochemical glucose sensing. This guide delineates the scientific principles, provides detailed experimental protocols, and offers insights into the performance evaluation of these sensors.

Introduction: The Shift to Non-Enzymatic Glucose Sensing